(2-Hydroxypropyl)trimethylammonium methylphosphonofluoridate
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Overview
Description
(2-Hydroxypropyl)trimethylammonium methylphosphonofluoridate is a chemical compound that has garnered interest due to its unique properties and potential applications This compound is characterized by the presence of a hydroxypropyl group, a trimethylammonium group, and a methylphosphonofluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)trimethylammonium methylphosphonofluoridate typically involves the reaction of trimethylamine with a suitable precursor containing the hydroxypropyl and methylphosphonofluoridate groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropyl)trimethylammonium methylphosphonofluoridate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction could produce phosphine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed.
Scientific Research Applications
(2-Hydroxypropyl)trimethylammonium methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving phosphorus chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Hydroxypropyl)trimethylammonium methylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the trimethylammonium group can enhance solubility and stability. The methylphosphonofluoridate moiety is likely involved in the compound’s reactivity and potential inhibitory effects on certain biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexamethylphosphoramide: This compound shares the phosphoramide group but differs in its overall structure and properties.
Thiophene Derivatives: These compounds contain sulfur and have different applications and reactivity compared to (2-Hydroxypropyl)trimethylammonium methylphosphonofluoridate.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
79351-08-9 |
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Molecular Formula |
C7H18FNO2P+ |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
2-[fluoro(methyl)phosphoryl]oxypropyl-trimethylazanium |
InChI |
InChI=1S/C7H18FNO2P/c1-7(6-9(2,3)4)11-12(5,8)10/h7H,6H2,1-5H3/q+1 |
InChI Key |
KNUWEQNYQILYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+](C)(C)C)OP(=O)(C)F |
Origin of Product |
United States |
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